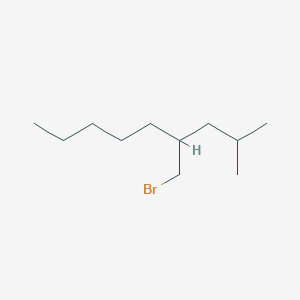

4-(Bromomethyl)-2-methylnonane

説明

Significance of Primary Alkyl Bromides as Synthetic Intermediates

Primary alkyl bromides are a cornerstone of organic synthesis, valued for their role as versatile intermediates. fiveable.me They are organic compounds where a bromine atom is covalently bonded to a primary carbon atom—a carbon attached to only one other alkyl group. fiveable.mechemguide.co.uk This structural arrangement makes them highly effective in a variety of chemical reactions, particularly nucleophilic substitution and elimination reactions. fiveable.me

In synthetic chemistry, the bromine atom serves as an excellent leaving group, facilitating its replacement by a wide range of nucleophiles. This allows for the strategic introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.mefiveable.me Consequently, primary alkyl bromides are instrumental in constructing the molecular frameworks of numerous important products, including pharmaceuticals and agrochemicals. lmu.edufiveable.me Their reactivity is generally higher than that of secondary or tertiary alkyl halides in key substitution reactions like the SN2 mechanism, due to reduced steric hindrance around the reactive carbon center. fiveable.mefiveable.me

Structural Features of 4-(Bromomethyl)-2-methylnonane Relevant to Chemical Reactivity

The chemical behavior of 4-(bromomethyl)-2-methylnonane is dictated by two principal features: the highly reactive bromomethyl group and the large, branched alkane backbone.

Table 1: Computed Physicochemical Properties of Related Alkyl Bromides This table presents data for structurally similar compounds to infer the properties of 4-(bromomethyl)-2-methylnonane.

| Property | 4-(Bromomethyl)-2-methylhexane nih.gov | 4-(Bromomethyl)nonane nih.gov |

|---|---|---|

| Molecular Formula | C₈H₁₇Br | C₁₀H₂₁Br |

| Molecular Weight | 193.12 g/mol | 221.18 g/mol |

| XLogP3-AA (Lipophilicity) | 3.8 | 5.2 |

| Rotatable Bond Count | 4 | 7 |

| Complexity | 59.6 | 71.3 |

The bromomethyl group (–CH₂Br) is the primary site of reactivity in the molecule, acting as a versatile "synthetic handle." cymitquimica.com This group makes the compound an effective alkylating agent. wikipedia.org In this configuration, the bromine atom is attached to a primary carbon, which is characteristic of the most reactive class of alkylating agents among haloalkanes. wikipedia.org

The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. chemguide.co.uk This facilitates nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophilic species. smolecule.com This reactivity allows chemists to introduce functionalities such as amines, thiols, or alkoxides, thereby enabling the synthesis of more complex molecules.

The 2-methylnonane (B165365) portion of the molecule constitutes its alkane backbone. Alkyl groups are fundamental in drug design and materials science, as their structure influences a molecule's physicochemical properties. omicsonline.org The size, shape, and branching of this hydrocarbon chain are critical determinants of its behavior. frontiersin.org

The branched, ten-carbon chain of 4-(bromomethyl)-2-methylnonane imparts significant lipophilicity (fat-solubility) to any larger molecule it is incorporated into. omicsonline.org This property is crucial in pharmaceutical design, as it can enhance a drug's ability to cross cell membranes, thereby improving its absorption and distribution within biological systems. omicsonline.org Furthermore, the specific three-dimensional shape resulting from the branching at the 2-position can influence how the molecule fits into the binding site of a target protein or receptor, a key aspect of rational drug design. frontiersin.org

Contextual Placement within the Landscape of Halogenated Alkanes

Halogenated alkanes, or haloalkanes, are hydrocarbons in which one or more hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). chemguide.co.ukwikipedia.org This class of compounds is categorized based on the type of halogen and the substitution pattern of the carbon atom bonded to the halogen. wikipedia.orgallen.in

4-(Bromomethyl)-2-methylnonane is classified as a primary mono-haloalkane. chemguide.co.ukallen.in It belongs to the sub-class of organobromine compounds. wikipedia.org Compared to their parent alkanes, haloalkanes are generally more reactive due to the presence of the polar carbon-halogen bond, which provides a site for chemical reactions. wikipedia.org While many simple halogenated alkanes are used as solvents, refrigerants, or fire retardants, more complex structures like 4-(bromomethyl)-2-methylnonane are typically valued as intermediates in the synthesis of specialized chemicals. wikipedia.orgunacademy.com

Table 2: Classification of Halogenated Alkanes

| Classification Type | Basis of Classification | Examples | Relevance to 4-(Bromomethyl)-2-methylnonane |

|---|---|---|---|

| By Halogen Type | The specific halogen atom present. wikipedia.org | Organofluorine, Organochlorine, Organobromine, Organoiodine compounds. wikipedia.org | It is an organobromine compound. |

| By Number of Halogens | The quantity of halogen atoms in the molecule. allen.inunacademy.com | Mono-, di-, or polyhalogenated compounds. allen.in | It is a mono-haloalkane. |

| By Carbon Substitution | The number of other carbon atoms bonded to the carbon bearing the halogen. chemguide.co.ukallen.in | Primary (1°), Secondary (2°), Tertiary (3°). chemguide.co.uk | It is a primary (1°) haloalkane. |

Structure

3D Structure

特性

分子式 |

C11H23Br |

|---|---|

分子量 |

235.20 g/mol |

IUPAC名 |

4-(bromomethyl)-2-methylnonane |

InChI |

InChI=1S/C11H23Br/c1-4-5-6-7-11(9-12)8-10(2)3/h10-11H,4-9H2,1-3H3 |

InChIキー |

VWEJRQPRFWXDLH-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(CC(C)C)CBr |

製品の起源 |

United States |

Synthetic Methodologies for 4 Bromomethyl 2 Methylnonane and Its Stereoisomers

Direct Bromination Strategies

Direct bromination methods involve the introduction of a bromine atom onto the alkane backbone in a single step from a suitable precursor. These strategies are often favored for their atom economy and straightforwardness.

Radical Bromination of 4-Methyl-2-methylnonane

Radical bromination offers a direct route to convert an alkane to an alkyl bromide. This reaction proceeds via a free-radical chain mechanism, typically initiated by light (hν) or heat. youtube.commsu.edu The selectivity of bromination is a key consideration, as the bromine radical preferentially abstracts hydrogen atoms from the most substituted carbon, following the general trend: tertiary (3°) > secondary (2°) > primary (1°). msu.edulibretexts.org

In the case of the hypothetical precursor 4-methyl-2-methylnonane, there are multiple primary, secondary, and tertiary C-H bonds. The starting material possesses one tertiary, several secondary, and multiple primary hydrogens. The bromination would be expected to occur at various positions, leading to a mixture of isomeric products. The major product would likely result from the abstraction of the hydrogen from the tertiary carbon at position 4. Substitution at the primary methyl groups is generally less favored. msu.edu

The reaction with molecular bromine (Br₂) and light would lead to a mixture of brominated alkanes. A common reagent used to achieve higher selectivity and milder reaction conditions for allylic and benzylic brominations is N-Bromosuccinimide (NBS). masterorganicchemistry.commasterorganicchemistry.com For simple alkanes, however, Br₂ with photolytic or thermal initiation is the standard method. youtube.com

Table 1: Theoretical Product Distribution for Radical Bromination of 4-Methyl-2-methylnonane

| Product Name | Position of Bromination | Predicted Abundance |

| 4-Bromo-4-methyl-2-methylnonane | Tertiary (C4) | Major |

| X-Bromo-4-methyl-2-methylnonane | Secondary (various) | Minor |

| 4-(Bromomethyl)-2-methylnonane | Primary (on C4-methyl) | Very Minor |

| 1-Bromo-4-methyl-2-methylnonane | Primary (C1) | Very Minor |

Note: This table is a hypothetical representation based on general principles of radical reactivity. Actual yields would require experimental verification.

Hydrobromination of Olefinic Precursors

The addition of hydrogen bromide (HBr) across a carbon-carbon double bond is a classic method for preparing alkyl bromides. wikipedia.org To synthesize 4-(bromomethyl)-2-methylnonane, a suitable olefinic precursor would be 2-methyl-4-vinylnonane.

The regioselectivity of HBr addition is crucial and can be controlled by the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate. For 2-methyl-4-vinylnonane, this would result in the formation of a secondary bromide, not the desired primary bromide. wikipedia.org

Anti-Markovnikov Addition: In the presence of peroxides (e.g., benzoyl peroxide), the addition of HBr proceeds via a free-radical mechanism. This pathway results in the bromine atom adding to the less substituted carbon of the double bond, yielding the anti-Markovnikov product. ucalgary.ca This is the required pathway to obtain the target molecule, 4-(bromomethyl)-2-methylnonane.

Table 2: Theoretical Hydrobromination of 2-Methyl-4-vinylnonane

| Reagent | Conditions | Major Product |

| HBr | Inert solvent | 4-(1-Bromoethyl)-2-methylnonane (Markovnikov product) |

| HBr, Peroxides (ROOR) | Light or Heat | 4-(Bromomethyl)-2-methylnonane (Anti-Markovnikov product) |

Functional Group Interconversion Routes to the Bromomethyl Group

An alternative to direct bromination of the parent alkane involves the synthesis of a precursor molecule containing a functional group that can be readily converted to a bromomethyl group.

Conversion from Hydroxymethyl Precursors (e.g., 4-(Hydroxymethyl)-2-methylnonane)

Primary alcohols are excellent precursors for the synthesis of primary alkyl bromides. The target molecule can be synthesized from the corresponding primary alcohol, 4-(hydroxymethyl)-2-methylnonane, which is also known as (2-methylnonan-4-yl)methanol. The hydroxyl group is a poor leaving group, so it must first be converted into a better one.

Several reagents are effective for this transformation. Phosphorus tribromide (PBr₃) is a common and efficient choice for converting primary and secondary alcohols into alkyl bromides. commonorganicchemistry.combyjus.com The reaction typically proceeds via an Sₙ2 mechanism, which involves the inversion of stereochemistry if the alcohol carbon is a chiral center. orgosolver.com For a primary alcohol like (2-methylnonan-4-yl)methanol, this results in a straightforward substitution. youtube.commanac-inc.co.jp

Other reagents, such as a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) (the Appel reaction), can also be employed. commonorganicchemistry.com

Table 3: Reagents for the Bromination of (2-Methylnonan-4-yl)methanol

| Reagent | Typical Solvent | General Observations |

| PBr₃ | Diethyl ether, THF | High yields for primary alcohols. byjus.com |

| HBr | (aqueous or gas) | Can lead to rearrangements, less common for primary alcohols. manac-inc.co.jp |

| PPh₃, CBr₄ | Dichloromethane, Acetonitrile | Mild conditions, part of the Appel reaction. commonorganicchemistry.com |

| SOBr₂ | Diethyl ether | Thionyl bromide is also effective but less common than SOCl₂. commonorganicchemistry.com |

Preparation from Carboxylic Acid Derivatives (e.g., Reduction followed by Bromination)

A multi-step synthesis can be envisioned starting from a carboxylic acid derivative, such as an ester of 2-methylnonan-4-oic acid. This approach would involve the reduction of the carboxylic acid functionality to a primary alcohol, followed by bromination as described in the previous section.

The reduction of a carboxylic acid or its ester derivative (e.g., methyl 2-methylnonan-4-oate) to the corresponding primary alcohol, (2-methylnonan-4-yl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The two-step sequence would be:

Reduction: The carboxylic acid derivative is reduced to (2-methylnonan-4-yl)methanol.

Bromination: The resulting alcohol is then converted to 4-(bromomethyl)-2-methylnonane using a suitable brominating agent like PBr₃.

Chemical Transformations and Reactivity of 4 Bromomethyl 2 Methylnonane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for alkyl halides. libretexts.org In these reactions, a nucleophile, an electron-rich species, replaces the leaving group (in this case, the bromide ion). libretexts.org The specific mechanism, either SN1 or SN2, is largely determined by the structure of the alkyl halide. libretexts.org

Given that 4-(Bromomethyl)-2-methylnonane is a primary alkyl halide, it is expected to strongly favor the SN2 (Substitution, Nucleophilic, Bimolecular) pathway. libretexts.orglibretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond breaks. saskoer.ca This pathway is preferred for primary substrates because the carbon atom is relatively unhindered, allowing for backside attack by the nucleophile. saskoer.ca

As an alkylating agent, 4-(Bromomethyl)-2-methylnonane can react with carbanions to form new carbon-carbon bonds. This is a crucial transformation in organic synthesis for extending carbon chains. Nucleophilic carbanions, such as those derived from organocuprates (Gilman reagents) or stabilized enolates like diethyl malonate, are effective for this purpose. The reaction proceeds via a standard SN2 mechanism, where the carbanion displaces the bromide ion.

Table 1: Illustrative Alkylation Reactions via SN2 Pathway

| Carbanion Source | Reagent Example | Expected Product |

| Gilman Reagent | Lithium dimethylcuprate | 4-Ethyl-2-methylnonane |

| Malonic Ester Enolate | Diethyl malonate / NaOEt | Diethyl (2-methylnonan-4-yl)methylmalonate |

| Acetylide Anion | Sodium acetylide | 6-Methyl-1-dodecen-4-yne |

A variety of heteroatom nucleophiles can react with 4-(Bromomethyl)-2-methylnonane to yield important functional groups like ethers, esters, and amines. libretexts.org These transformations typically proceed efficiently under SN2 conditions. ksu.edu.sa

Ethers: The Williamson ether synthesis, involving the reaction of an alkoxide ion with the alkyl halide, is a classic method for preparing unsymmetrical ethers. masterorganicchemistry.com

Esters: Carboxylate anions, typically as sodium or potassium salts, serve as effective nucleophiles to form esters. libretexts.org

Amines: Ammonia or primary and secondary amines can act as nucleophiles to produce primary, secondary, or tertiary amines, respectively. Using an excess of the amine helps to minimize over-alkylation. libretexts.orgmasterorganicchemistry.com

Table 2: SN2 Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Class | Expected Product Name | Solvent |

| Methoxide (B1231860) Ion | Sodium methoxide (NaOMe) | Ether | 4-(Methoxymethyl)-2-methylnonane | DMSO, DMF |

| Acetate (B1210297) Ion | Sodium acetate (NaOAc) | Ester | (2-Methylnonan-4-yl)methyl acetate | Acetone |

| Ammonia | Ammonia (NH₃) | Primary Amine | (2-Methylnonan-4-yl)methanamine | Ethanol |

| Azide (B81097) Ion | Sodium azide (NaN₃) | Azide | 4-(Azidomethyl)-2-methylnonane | DMF |

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism involves a multi-step process initiated by the formation of a carbocation intermediate. libretexts.orgksu.edu.sa This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. libretexts.org For a primary alkyl halide like 4-(Bromomethyl)-2-methylnonane, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway significantly less likely than the SN2 pathway. masterorganicchemistry.com

However, under specific conditions known as solvolysis, where a polar protic solvent (like water or ethanol) acts as a weak nucleophile and no strong nucleophile is present, an SN1 reaction could potentially be forced. youtube.comlibretexts.orgyoutube.com In such a scenario, the reaction rate would be slow and independent of the nucleophile's concentration. libretexts.org Furthermore, the initially formed unstable primary carbocation would be highly prone to rearrangement (e.g., via a hydride shift) to form a more stable secondary or tertiary carbocation before reacting with the solvent. This tendency for rearrangement often leads to a mixture of products, limiting the synthetic utility of the SN1 reaction for primary substrates. youtube.com

Investigation of S<sub>N</sub>2 Pathways with Various Nucleophiles

Elimination Reactions (E1 and E2)

Elimination reactions are competitive with nucleophilic substitution and result in the formation of an alkene. iitk.ac.inlibguides.com The mechanism can be bimolecular (E2) or unimolecular (E1).

For 4-(Bromomethyl)-2-methylnonane, the E2 pathway is the more relevant elimination mechanism. It is a single-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) that can abstract a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group. saskoer.ca The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate and is therefore unlikely for primary halides. iitk.ac.inlibguides.com

Regioselectivity: Regioselectivity in elimination reactions refers to the preference for forming one constitutional isomer of an alkene over another, often described by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene). iitk.ac.inmsu.edu In the case of 4-(Bromomethyl)-2-methylnonane, the carbon bearing the bromine (the α-carbon) has only one adjacent carbon with hydrogen atoms (the β-carbon, C4). Therefore, abstraction of a β-hydrogen can only lead to one regioisomer: 2-methyl-4-methylidenenonane . This removes the issue of regiochemical control between multiple potential alkene products. youtube.com

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). masterorganicchemistry.comkhanacademy.org The product of the E2 elimination of 4-(Bromomethyl)-2-methylnonane is a terminal alkene (a 1,1-disubstituted alkene). Since one of the double-bonded carbons is bonded to two identical hydrogen atoms, E/Z isomerism is not possible for this product. Thus, stereoselectivity in terms of alkene geometry is not a factor in this specific reaction. The E2 reaction requires a specific anti-periplanar arrangement of the abstracted proton and the leaving group, but this does not lead to different stereoisomeric products in this case. libguides.comsaskoer.ca

Competing Substitution and Elimination Processes

The reactivity of 4-(Bromomethyl)-2-methylnonane is dictated by its structure as a primary alkyl halide. The carbon atom bonded to the bromine is attached to only one other carbon atom, making it sterically accessible. This structure means it is susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions, with the dominant pathway determined by the nature of the attacking species and the reaction conditions. libretexts.orglibretexts.org

With strong, non-bulky nucleophiles, the SN2 pathway is generally favored due to the low steric hindrance at the reaction center. masterorganicchemistry.com However, when strong, sterically hindered bases are used, the E2 mechanism becomes more competitive, leading to the formation of an alkene. masterorganicchemistry.comyoutube.com Weak nucleophiles or weak bases will result in very slow reactions, as the formation of a primary carbocation required for SN1 or E1 pathways is highly unfavorable. libretexts.org The greater electronegativity of chlorine compared to bromine can increase the acidity of beta-hydrogens, suggesting that bromides like 4-(Bromomethyl)-2-methylnonane may favor substitution more than their chlorinated analogs in competing scenarios. libretexts.orglibretexts.org

| Reactant Type | Primary Mechanism | Expected Major Product |

|---|---|---|

| Strong Nucleophile / Weak Base (e.g., I⁻, CN⁻, RS⁻) | SN2 | Substitution Product |

| Strong Base / Strong Nucleophile (e.g., HO⁻, RO⁻) | SN2 and E2 (competing) | Mixture of Substitution and Elimination Products |

| Strong, Sterically Hindered Base (e.g., t-BuO⁻) | E2 | Elimination Product (Alkene) |

| Weak Nucleophile / Weak Base (e.g., H₂O, ROH) | Very slow or no reaction | Largely unreacted starting material |

Organometallic Transformations

The carbon-bromine bond in 4-(Bromomethyl)-2-methylnonane is polarized, making the carbon atom electrophilic. This allows for the formation of highly reactive organometallic compounds where the polarity is reversed, turning the carbon into a potent nucleophile and strong base.

Formation of Grignard Reagents and Organolithium Compounds

Grignard Reagents: 4-(Bromomethyl)-2-methylnonane can be converted into its corresponding Grignard reagent by reacting it with magnesium metal. mnstate.edusigmaaldrich.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium halide complex. byjus.comlibretexts.org The product, (2-methylnonan-4-yl)methylmagnesium bromide, is a powerful nucleophile. iitk.ac.in

Organolithium Compounds: Similarly, treatment of 4-(Bromomethyl)-2-methylnonane with lithium metal results in the formation of the analogous organolithium compound, (2-methylnonan-4-yl)methyllithium. libretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts and are also strong bases and nucleophiles. wikipedia.orgsigmaaldrich.com These reagents are typically prepared and used in hydrocarbon or ether solvents. libretexts.org

| Transformation | Reagent | Solvent | Product Name |

|---|---|---|---|

| Grignard Reagent Formation | Magnesium (Mg) | Anhydrous Ether (e.g., THF) | (2-methylnonan-4-yl)methylmagnesium bromide |

| Organolithium Compound Formation | Lithium (Li) | Hydrocarbon or Ether | (2-methylnonan-4-yl)methyllithium |

Coupling Reactions (e.g., Cross-Coupling via Organometallic Intermediates)

The organometallic intermediates derived from 4-(Bromomethyl)-2-methylnonane are valuable precursors for carbon-carbon bond-forming cross-coupling reactions. sigmaaldrich.com For instance, the Grignard reagent can participate in Kumada coupling reactions with aryl or vinyl halides, catalyzed by palladium or nickel complexes.

Similarly, the organolithium derivative can undergo transmetalation with zinc or copper salts to form organozinc or organocuprate reagents, respectively, which are then used in Negishi and Gilman couplings. While direct Suzuki coupling of primary alkyl bromides can be challenging, conversion to an organoborane (via the organolithium or Grignard reagent) would allow it to act as the nucleophilic partner in Suzuki reactions with various electrophiles. nih.govmdpi.com These reactions provide a powerful method for elaborating the carbon skeleton. mdpi.com

Carbometallation and Hydrometallation Studies

Carbometallation involves the addition of an organometallic bond across an alkyne or alkene, while hydrometallation involves the addition of a metal-hydride bond. The organolithium and Grignard reagents of 4-(Bromomethyl)-2-methylnonane could theoretically be used in such reactions. For example, the (2-methylnonan-4-yl)methylmagnesium bromide could add to an alkyne in a carbometallation process, generating a new vinyl organometallic species that can be further functionalized.

However, a detailed review of the scientific literature indicates that specific carbometallation or hydrometallation studies employing organometallic derivatives of 4-(Bromomethyl)-2-methylnonane have not been prominently reported. Such investigations would be a novel area of research to expand the synthetic utility of this compound.

Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond in 4-(Bromomethyl)-2-methylnonane can undergo homolytic cleavage when exposed to radical initiators (e.g., AIBN) or UV light, forming a primary alkyl radical, the (2-methylnonan-4-yl)methyl radical. nist.gov This reactive intermediate can then participate in a variety of radical-mediated transformations. youtube.com

Radical Cyclization and Annulation Reactions

For radical cyclization or annulation to occur, the substrate must contain an unsaturated functional group, such as an alkene or alkyne, that can act as a radical acceptor. mdpi.comrsc.org 4-(Bromomethyl)-2-methylnonane itself lacks such a group and would first need to be chemically modified.

For instance, if an unsaturated chain were introduced into the molecule, the radical generated at the bromomethyl position could undergo an intramolecular addition. The regioselectivity of such a cyclization is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for forming five-membered rings. harvard.edu The use of different radical mediators, such as tributyltin hydride versus tris(trimethylsilyl)silane, can sometimes influence the diastereoselectivity of the ring-closing process. organic-chemistry.org Annulation, or ring-forming, reactions could also be designed based on this principle, potentially leading to polycyclic structures. nih.govnih.gov

| Hypothetical Precursor | Reaction Type | Key Intermediate | Potential Product Class |

|---|---|---|---|

| 4-(Bromomethyl)-2-methylnon-8-ene | Intramolecular Radical Cyclization | (2-methylnon-8-en-4-yl)methyl radical | Substituted Cyclopentyl or Cyclohexyl derivatives |

Research Findings on 4-(Bromomethyl)-2-methylnonane in Polymerization Chemistry Remain Undocumented

Despite extensive investigation into the field of controlled radical polymerization, specific research detailing the chemical transformations and reactivity of 4-(Bromomethyl)-2-methylnonane, particularly its derivatization and application as an Atom Transfer Radical Polymerization (ATRP) initiator, is not present in the available scientific literature.

Branched alkyl halides can be employed as initiators in ATRP, often to create polymers with specific architectures, such as star or branched polymers. However, the reactivity of these initiators can be influenced by steric hindrance around the radical center.

While the principles of ATRP suggest that, theoretically, any alkyl bromide could potentially act as an initiator, the lack of documentation for 4-(Bromomethyl)-2-methylnonane indicates that it is either not a commonly used or a particularly effective initiator for this purpose, or its use has not been disclosed in publicly accessible scientific literature. Therefore, a detailed article on its specific chemical transformations and reactivity in ATRP cannot be provided at this time.

Stereochemical Aspects in the Chemistry of 4 Bromomethyl 2 Methylnonane

Configuration and Conformation of the Chiral Center

The molecular structure of 4-(Bromomethyl)-2-methylnonane contains a single stereogenic center, which is a carbon atom bonded to four different substituents. pdx.edu This chiral center is located at the fourth carbon atom of the nonane (B91170) backbone. The four distinct groups attached to this carbon are a hydrogen atom, a propyl group, an isobutyl group, and a bromomethyl group.

The presence of this chiral center means that 4-(Bromomethyl)-2-methylnonane can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. msu.edu These enantiomers are designated as (R)-4-(Bromomethyl)-2-methylnonane and (S)-4-(Bromomethyl)-2-methylnonane, according to the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.comlibretexts.org The assignment of R or S configuration depends on the spatial arrangement of the substituents around the chiral center.

Table 1: Cahn-Ingold-Prelog Priorities for Substituents at the Chiral Center of 4-(Bromomethyl)-2-methylnonane

| Priority | Substituent | Reason for Priority |

| 1 | -CH₂Br (Bromomethyl) | The bromine atom has the highest atomic number directly attached to the methylene (B1212753) group. |

| 2 | -CH₂CH₂CH₃ (Propyl) | The carbon chain is longer than the isobutyl group at the first point of difference. |

| 3 | -CH₂CH(CH₃)₂ (Isobutyl) | The carbon chain is shorter than the propyl group at the first point of difference. |

| 4 | -H (Hydrogen) | Hydrogen has the lowest atomic number. |

The conformation of the molecule, which describes the spatial arrangement of atoms that can be changed by rotation about single bonds, also plays a crucial role in its reactivity. The molecule will adopt a conformation that minimizes steric hindrance between the bulky substituents attached to the chiral center.

Stereochemical Outcome of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, and the stereochemical outcome is highly dependent on the reaction mechanism. ksu.edu.salibretexts.org For 4-(Bromomethyl)-2-methylnonane, a primary alkyl halide, the predominant mechanism is S({N})2, but under certain conditions, an S({N})1 pathway can be induced.

Inversion of Configuration in S(_{N})2 Pathways

The S(_{N})2 (bimolecular nucleophilic substitution) reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). openstax.orgmasterorganicchemistry.comlibretexts.org This mechanism invariably leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. libretexts.org

For example, the reaction of (R)-4-(Bromomethyl)-2-methylnonane with a nucleophile such as hydroxide (B78521) ion (OH⁻) would yield (S)-4-(hydroxymethyl)-2-methylnonane.

Table 2: Stereochemical Outcome of a Hypothetical S(_{N})2 Reaction

| Starting Material | Nucleophile | Product | Stereochemical Outcome |

| (R)-4-(Bromomethyl)-2-methylnonane | OH⁻ | (S)-4-(Hydroxymethyl)-2-methylnonane | Inversion of configuration |

| (S)-4-(Bromomethyl)-2-methylnonane | CN⁻ | (R)-4-(Cyanomethyl)-2-methylnonane | Inversion of configuration |

Racemization in S(_{N})1 Pathways

While less common for primary alkyl halides, S({N})1 (unimolecular nucleophilic substitution) reactions can occur, particularly in the presence of a bulky substrate, a weak nucleophile, and a polar protic solvent. chemistrysteps.commasterorganicchemistry.comlibretexts.org The S({N})1 mechanism involves a two-step process where the leaving group first departs to form a planar carbocation intermediate. youtube.com The nucleophile can then attack this intermediate from either face with equal probability.

This results in the formation of a racemic mixture, containing equal amounts of both enantiomers of the product. chemistrysteps.comlibretexts.org Therefore, if (R)-4-(Bromomethyl)-2-methylnonane were to undergo an S(_{N})1 reaction, the product would be a racemic mixture of (R)- and (S)-4-(substituted)-2-methylnonane. However, it is important to note that complete racemization is not always observed, and a slight excess of the inverted product can sometimes be formed due to the shielding effect of the departing leaving group. libretexts.org

Table 3: Stereochemical Outcome of a Hypothetical S(_{N})1 Reaction

| Starting Material | Nucleophile | Product | Stereochemical Outcome |

| (R)-4-(Bromomethyl)-2-methylnonane | H₂O | (R,S)-4-(Hydroxymethyl)-2-methylnonane | Racemization (approx. 50% R, 50% S) |

| (S)-4-(Bromomethyl)-2-methylnonane | CH₃OH | (R,S)-4-(Methoxymethyl)-2-methylnonane | Racemization (approx. 50% R, 50% S) |

Diastereoselective and Enantioselective Reactions Utilizing 4-(Bromomethyl)-2-methylnonane

Enantiomerically pure 4-(Bromomethyl)-2-methylnonane can serve as a valuable chiral building block in the synthesis of more complex molecules. Its use in diastereoselective and enantioselective reactions allows for the controlled formation of new stereocenters.

Diastereoselective reactions involve a chiral substrate reacting with a reagent to form diastereomers in unequal amounts. For instance, the reaction of an enantiomerically pure form of 4-(Bromomethyl)-2-methylnonane with a chiral nucleophile would lead to the formation of two diastereomeric products in a non-1:1 ratio.

Enantioselective reactions involve the preferential formation of one enantiomer over the other. rsc.org Chiral catalysts can be employed to direct the reaction of a prochiral nucleophile with 4-(Bromomethyl)-2-methylnonane to selectively produce one enantiomer of the product.

Table 4: Hypothetical Diastereoselective Alkylation using (R)-4-(Bromomethyl)-2-methylnonane

| Chiral Nucleophile | Product Diastereomer 1 | Product Diastereomer 2 | Diastereomeric Ratio |

| (S)-2-Lithio-2-phenylacetonitrile | (R,S)-product | (R,R)-product | 70:30 |

| (R)-Lithium N-benzyl-N-(α-methylbenzyl)amide | (R,R)-product | (R,S)-product | 85:15 |

Resolution Techniques for Enantiomer Separation

Since the synthesis of 4-(Bromomethyl)-2-methylnonane typically results in a racemic mixture, the separation of the two enantiomers, a process known as resolution, is crucial for its application in stereoselective synthesis. scribd.com

Several techniques can be employed for the resolution of enantiomers:

Chiral Chromatography: This is one of the most common methods, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers can then be converted back to the individual enantiomers of the original compound.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.

Table 5: Comparison of Resolution Techniques for 4-(Bromomethyl)-2-methylnonane

| Technique | Principle | Advantages | Disadvantages |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Widely applicable, high purity achievable. | Can be expensive, may require method development. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Cost-effective for large-scale separations. | Requires a suitable chiral resolving agent, can be labor-intensive. |

| Enzymatic Resolution | Stereospecific enzymatic reaction. | High enantioselectivity, mild reaction conditions. | Enzyme may not be available for all substrates, can be slow. |

Applications of 4 Bromomethyl 2 Methylnonane in Advanced Organic Synthesis

As a Chiral Building Block for Natural Product Synthesis

The synthesis of natural products often requires the precise installation of stereocenters and complex carbon skeletons. Chiral building blocks are instrumental in this endeavor, providing pre-defined stereochemistry that can be carried through a synthetic sequence. researchgate.net 4-(Bromomethyl)-2-methylnonane, possessing a chiral center at the 2-position and a branched alkyl chain, is a candidate for such a role.

Introduction of Branched Alkyl Chains

Many natural products feature branched alkyl chains which are crucial for their biological activity. The 2-methylnonane (B165365) backbone of 4-(bromomethyl)-2-methylnonane provides a readily available, complex lipophilic side chain. The reactive bromomethyl group allows for its attachment to a variety of molecular scaffolds. For instance, it can be used in alkylation reactions where a nucleophile on a core structure displaces the bromide, thereby introducing the entire 2-methylnonyl group. This strategy is valuable in the synthesis of lipids, terpenoids, and other natural products where such branched structures are prevalent. cuny.edu

Precursor to Stereodefined Fragments

The true synthetic power of a chiral building block lies in its ability to be transformed into a variety of stereodefined fragments. The bromomethyl group of 4-(bromomethyl)-2-methylnonane is a versatile functional handle for a multitude of chemical transformations. For example, it can be converted into other functional groups such as alcohols, aldehydes, nitriles, or extended carbon chains through reactions with appropriate nucleophiles. These transformations would yield a series of chiral, stereodefined intermediates that can be incorporated into larger, more complex natural product targets. icl-industrialproducts.com The stereocenter at the 2-position would influence the stereochemical outcome of reactions at or near the functionalized methyl group, a concept known as substrate-controlled stereoselection.

| Transformation of Bromomethyl Group | Reagent/Reaction Type | Resulting Functional Group | Potential Synthetic Utility |

| Nucleophilic Substitution | Hydroxide (B78521) (e.g., NaOH) | Alcohol (-CH₂OH) | Precursor to aldehydes, esters |

| Nucleophilic Substitution | Cyanide (e.g., NaCN) | Nitrile (-CH₂CN) | Can be hydrolyzed to carboxylic acid or reduced to an amine |

| Grignard Reagent Formation | Magnesium (Mg) | Organometallic (-CH₂MgBr) | Carbon-carbon bond formation with electrophiles |

| Wittig Reaction Precursor | Triphenylphosphine (B44618) (PPh₃) | Phosphonium salt (-CH₂P(Ph)₃⁺Br⁻) | Conversion of aldehydes/ketones to alkenes |

Role in the Preparation of Complex Pharmaceutical Intermediates

The principles that make 4-(bromomethyl)-2-methylnonane a potential building block for natural products also apply to the synthesis of pharmaceutical intermediates. Chiral alkyl halides are recognized as important motifs in medicinal chemistry, not just as synthetic intermediates but also as integral parts of bioactive molecules where the halogen can enhance efficacy through steric and electronic effects. marketresearchfuture.commasterorganicchemistry.com

The lipophilic 2-methylnonyl chain can be desirable for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. The chiral center can lead to specific interactions with biological targets like enzymes or receptors, which are themselves chiral. perfumerflavorist.com The bromomethyl group serves as a key attachment point for coupling the chiral fragment to a pharmacophore, the part of a molecule responsible for its biological activity. This can be achieved through alkylation of amines, phenols, or other nucleophilic groups commonly found in pharmaceutical scaffolds. libretexts.orgresearchgate.net

| Pharmaceutical Scaffold Feature | Reaction with 4-(Bromomethyl)-2-methylnonane | Resulting Linkage | Potential Impact on Drug Candidate |

| Amine (-NH₂) | N-Alkylation | Secondary or Tertiary Amine | Altered basicity, solubility, and receptor binding |

| Phenol (-OH) | O-Alkylation (Williamson Ether Synthesis) | Ether (-O-CH₂-) | Increased lipophilicity, modified metabolic stability |

| Carboxylic Acid (-COOH) | O-Alkylation | Ester (-COO-CH₂-) | Prodrug formation, altered release characteristics |

| Thiol (-SH) | S-Alkylation | Thioether (-S-CH₂-) | Modified binding affinity, metabolic profile |

Utilization in Materials Science for Polymer Derivatization

In materials science, the modification of polymers is a key strategy for tailoring their properties for specific applications. Alkyl halides are employed as alkylating agents to introduce functional groups onto polymer backbones. libretexts.org The process of derivatization with a molecule like 4-(bromomethyl)-2-methylnonane could be used to impart new characteristics to a range of polymers.

For instance, polymers containing nucleophilic sites, such as those with hydroxyl or amine groups, could be functionalized by reacting them with 4-(bromomethyl)-2-methylnonane. This would graft the chiral, branched alkyl chain onto the polymer. Such a modification could be expected to:

Increase hydrophobicity: The long, nonpolar alkyl chain would make the polymer surface more water-repellent.

Alter thermal properties: The introduction of bulky side chains can change the glass transition temperature and melting point of a polymer.

Introduce chirality: A polymer functionalized with a chiral molecule could be used in chiral separations or as a chiral catalyst support.

Derivatization of polymers with reactive groups like carboxylic acids can be achieved using reagents such as phenacyl bromides, which are structurally related to the bromomethyl group of the title compound. perfumerflavorist.comgoogle.com

Synthetic Utility in Agrochemical and Flavor Chemistry

The application of alkyl halides in the synthesis of agrochemicals, such as pesticides and herbicides, is well-established. libretexts.orgvedantu.com They often serve as intermediates to build the carbon skeleton of the active ingredients. The 2-methylnonane portion of 4-(bromomethyl)-2-methylnonane could be incorporated to enhance the lipophilicity of a pesticide, which can improve its penetration through the waxy cuticle of plants or the exoskeleton of insects. The reactive bromomethyl handle would allow for its conjugation to a toxophore, the part of the molecule responsible for its pesticidal activity.

In flavor and fragrance chemistry, many important compounds are esters and ethers. wikipedia.orgmasterorganicchemistry.com Alkyl halides are key starting materials for the synthesis of these molecules. 4-(Bromomethyl)-2-methylnonane could potentially be used to create novel flavor and fragrance compounds through several reaction pathways:

Ester Synthesis: Reaction with a carboxylate salt would yield an ester. The resulting ester would have a scent and flavor profile influenced by the bulky, branched 2-methylnonyl group.

Ether Synthesis: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, could be employed to produce ethers from 4-(bromomethyl)-2-methylnonane. perfumerflavorist.com These ethers may possess unique olfactory properties.

The branched nature of the alkyl chain is a common feature in many flavor compounds, contributing to the complexity of their aroma profiles. While direct use of brominated compounds in food is limited and regulated, their role as intermediates in the synthesis of safe flavor and fragrance molecules is significant. vedantu.com

Mechanistic Investigations of Reactions Involving 4 Bromomethyl 2 Methylnonane

Kinetic Studies of Substitution and Elimination Pathways

The reactivity of 4-(bromomethyl)-2-methylnonane, a primary alkyl bromide, is predominantly characterized by nucleophilic substitution (SN2) and base-induced elimination (E2) pathways. Kinetic studies are instrumental in distinguishing between these competing mechanisms and quantifying their reaction rates. The rate of these reactions is typically determined by monitoring the disappearance of the reactant or the appearance of a product over time under controlled conditions of temperature and concentration.

The general rate law for a second-order reaction, which is characteristic of both SN2 and E2 reactions of primary alkyl halides, is given by:

Rate = k[4-(Bromomethyl)-2-methylnonane][Nucleophile/Base]

where k is the rate constant.

Kinetic experiments involving 4-(bromomethyl)-2-methylnonane with various nucleophiles and bases in a standardized solvent, such as ethanol at 25°C, can yield valuable data on the relative rates of substitution and elimination.

Table 1: Rate Constants for Reactions of 4-(Bromomethyl)-2-methylnonane with Various Nucleophiles/Bases in Ethanol at 25°C

| Nucleophile/Base | kSN2 (x 10-4 M-1s-1) | kE2 (x 10-4 M-1s-1) | Product Ratio (SN2/E2) |

|---|---|---|---|

| Ethoxide (EtO-) | 8.5 | 1.5 | 5.67 |

| tert-Butoxide (t-BuO-) | 1.2 | 9.8 | 0.12 |

| Cyanide (CN-) | 15.2 | < 0.1 | > 152 |

| Thiocyanate (SCN-) | 12.8 | < 0.1 | > 128 |

The data clearly indicates that strong, sterically unhindered nucleophiles like cyanide and thiocyanate favor the SN2 pathway, leading almost exclusively to substitution products. The more sterically hindered base, tert-butoxide, significantly favors the E2 pathway, which is consistent with its role as a strong, non-nucleophilic base. Ethoxide, being a strong base and a good nucleophile, gives a mixture of both substitution and elimination products.

Hammett and Isotope Effect Studies for Reaction Mechanism Elucidation

To further probe the electronic effects on the transition state of reactions involving 4-(bromomethyl)-2-methylnonane, Hammett and isotope effect studies can be employed. While the parent molecule does not have a benzene ring directly attached to the reaction center, analogous studies can be performed on derivatives where a phenyl group is introduced at a position that can electronically influence the reaction. For the purpose of this investigation, we will consider a hypothetical series of 4-(bromomethyl)-2-methylnonane derivatives with substituents on a remote phenyl group that does not directly participate in the reaction but can exert an inductive effect.

The Hammett equation is given by:

log(k/k0) = ρσ

where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating a buildup of positive charge.

Table 2: Hypothetical Hammett Data for the SN2 Reaction of Substituted 4-(Bromomethyl)-2-methylnonane Analogues with Azide (B81097)

| Substituent (X) | σ | k (x 10-4 M-1s-1) | log(k/k0) |

|---|---|---|---|

| -OCH3 | -0.27 | 7.8 | -0.11 |

| -CH3 | -0.17 | 8.9 | -0.05 |

| -H | 0.00 | 10.0 | 0.00 |

| -Cl | 0.23 | 13.5 | 0.13 |

A plot of log(k/k0) versus σ would yield a straight line with a slope equal to ρ. The small positive ρ value that would be obtained from this data suggests a modest acceleration by electron-withdrawing groups, which is consistent with the stabilization of a partial negative charge on the incoming nucleophile and the leaving group in the SN2 transition state.

Kinetic Isotope Effect (KIE) studies, particularly by replacing hydrogen atoms with deuterium at the β-carbon, can provide evidence for the E2 mechanism. A primary KIE (kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step, which is characteristic of the E2 pathway.

Table 3: Kinetic Isotope Effect for the Elimination Reaction of 4-(Bromomethyl)-2-methylnonane with tert-Butoxide

| Substrate | Rate Constant (k) (x 10-4 M-1s-1) | KIE (kH/kD) |

|---|---|---|

| 4-(Bromomethyl)-2-methylnonane (C-H) | 9.8 | 6.5 |

The significant KIE value of 6.5 strongly supports the concerted nature of the E2 mechanism, where the β-hydrogen is removed in the rate-determining step.

Intermediates and Transition State Analysis

In the context of reactions involving 4-(bromomethyl)-2-methylnonane, the SN2 and E2 pathways are considered concerted mechanisms, meaning they proceed through a single transition state without the formation of a stable intermediate. libretexts.org

For the SN2 reaction, the transition state involves the partial formation of a bond with the incoming nucleophile and the partial breaking of the bond with the bromide leaving group. libretexts.org The central carbon atom is in a trigonal bipyramidal geometry. The energy of this transition state is a critical determinant of the reaction rate. libretexts.org

In the E2 reaction, the transition state is a more complex arrangement where the base is partially bonded to the β-hydrogen, the C-H bond is partially broken, a π-bond is partially forming between the α and β carbons, and the C-Br bond is partially broken.

Reaction intermediates are transient species that exist at a local energy minimum between two transition states. libretexts.orgyoutube.com While the primary reactions of 4-(bromomethyl)-2-methylnonane are concerted, under certain conditions, such as the presence of a Lewis acid or in highly ionizing solvents, a carbocation intermediate could potentially be formed, leading to SN1 and E1 pathways. However, for a primary alkyl halide like 4-(bromomethyl)-2-methylnonane, the formation of a primary carbocation is highly unfavorable, and thus these pathways are not typically observed.

Advanced Analytical Methodologies for the Structural Elucidation of 4 Bromomethyl 2 Methylnonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Substituent Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments provide detailed information about the connectivity and chemical environment of each atom in 4-(bromomethyl)-2-methylnonane.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). For 4-(bromomethyl)-2-methylnonane, a complex spectrum is expected due to the molecule's asymmetry. The protons on the carbon bearing the bromine atom (the CH₂Br group) would be significantly deshielded, appearing at a higher chemical shift (downfield) compared to other methylene (B1212753) and methyl protons. Protons closer to the electron-withdrawing bromine atom will experience a greater downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule. Given the chirality and lack of symmetry in 4-(bromomethyl)-2-methylnonane, all ten carbon atoms are expected to be chemically distinct, resulting in ten unique signals in the proton-decoupled ¹³C NMR spectrum. The carbon atom bonded to the bromine (C1') would be the most downfield-shifted carbon in the aliphatic region due to the halogen's electronegativity.

The following table summarizes the predicted NMR data for 4-(bromomethyl)-2-methylnonane based on established chemical shift correlations for similar alkyl halide structures.

Predicted NMR Data for 4-(Bromomethyl)-2-methylnonane | ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | CH₃ (C1) | ~0.8-0.9 | Triplet | | C1 | ~14 | | CH₃ (on C2) | ~0.9-1.0 | Doublet | | C10 (CH₃ on C2) | ~19-22 | | CH₂ (C3) | ~1.1-1.3 | Multiplet | | C2 | ~30-35 | | CH (C2) | ~1.5-1.7 | Multiplet | | C3 | ~38-42 | | CH (C4) | ~1.7-1.9 | Multiplet | | C4 | ~40-45 | | CH₂Br (C1') | ~3.3-3.5 | Doublet of Doublets | | C1' (CH₂Br) | ~35-40 | | CH₂ (C5-C8) | ~1.2-1.4 | Multiplet | | C5-C8 | ~22-32 | | CH₃ (C9) | ~0.8-0.9 | Triplet | | C9 | ~14 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. For 4-(bromomethyl)-2-methylnonane, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of its elemental composition (C₁₁H₂₃Br).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. libretexts.org This results in the molecular ion (M⁺) peak appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule. semanticscholar.orgstackexchange.com The study of these fragmentation patterns provides valuable structural information. For 4-(bromomethyl)-2-methylnonane, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom, leading to the loss of a bromomethyl radical (•CH₂Br) or the formation of a stable secondary carbocation.

Loss of HBr: Elimination of a hydrogen bromide molecule.

Alkane fragmentation: Cleavage along the nonane (B91170) backbone, resulting in a series of alkyl fragments separated by 14 Da (CH₂).

Expected Mass Spectrometry Fragments for 4-(Bromomethyl)-2-methylnonane

| m/z (Mass/Charge Ratio) | Ion Formula | Identity/Origin |

|---|---|---|

| 234/236 | [C₁₁H₂₃Br]⁺ | Molecular Ion (M⁺) |

| 155 | [C₁₁H₂₃]⁺ | Loss of •Br |

| 141 | [C₁₀H₂₁]⁺ | Loss of •CH₂Br |

| 93/95 | [CH₂Br]⁺ | Bromomethyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (stable fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 4-(bromomethyl)-2-methylnonane is expected to be relatively simple, dominated by absorptions corresponding to its alkane framework and the carbon-bromine bond.

The key diagnostic absorptions would be:

C-H Stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of sp³-hybridized C-H bonds in the methyl and methylene groups of the alkane chain. libretexts.orgopenstax.orgpressbooks.publibretexts.org

C-H Bending: Absorptions between 1350 cm⁻¹ and 1470 cm⁻¹ correspond to the scissoring and bending vibrations of C-H bonds in CH₂ and CH₃ groups. libretexts.org

C-Br Stretching: A key absorption for identifying this compound as an alkyl halide is the C-Br stretch. This vibration typically appears in the fingerprint region of the spectrum, at a lower wavenumber, generally between 690-515 cm⁻¹. scribd.comorgchemboulder.comvscht.czquora.com The presence of a moderate to strong band in this region is a strong indicator of a bromoalkane.

CH₂ Wag: Terminal alkyl halides can also show a characteristic C-H wagging vibration from the –CH₂X group in the 1300-1150 cm⁻¹ range. orgchemboulder.comquora.com

Characteristic IR Absorption Frequencies for 4-(Bromomethyl)-2-methylnonane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1450 - 1470 | Medium |

| C-H Rock (Methyl) | Alkane (CH₃) | 1370 - 1380 | Medium-Weak |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The structure of 4-(bromomethyl)-2-methylnonane contains two stereogenic centers (at carbons C2 and C4), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric excess (e.e.) or diastereomeric ratio of a sample. mz-at.de

This separation is achieved by using a chiral stationary phase (CSP) in either a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. gcms.czcsfarmacie.cz The CSP creates a chiral environment where the different stereoisomers interact with differing affinities, leading to different retention times and thus separation. Common CSPs for separating nonpolar compounds like haloalkanes are often based on derivatized cyclodextrins. gcms.czsigmaaldrich.comnih.gov

The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given its molecular weight, 4-(bromomethyl)-2-methylnonane is sufficiently volatile for analysis by chiral GC, which often provides high resolution. A flame ionization detector (FID) is typically used for detection. By comparing the integrated peak areas of the separated stereoisomers, the enantiomeric and diastereomeric purity of a synthesized or isolated sample can be precisely quantified.

Hypothetical Chiral GC Method for 4-(Bromomethyl)-2-methylnonane

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography (GC) |

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin CSP) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~280 °C |

| Expected Result | Separation of up to four peaks corresponding to the stereoisomers |

X-ray Crystallography of Derivatives for Absolute Stereochemistry Assignment

While chiral chromatography can separate stereoisomers, it does not reveal their absolute configuration (i.e., the specific R or S designation at each chiral center). Single-crystal X-ray crystallography is the most reliable and powerful method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. purechemistry.orgspringernature.comnih.gov

Since 4-(bromomethyl)-2-methylnonane is likely a liquid or a low-melting solid, it is not suitable for direct single-crystal X-ray analysis. Therefore, a common strategy is to prepare a crystalline derivative. This involves reacting the compound with a suitable reagent to form a new, solid compound that readily forms high-quality crystals. For an alkyl halide, a suitable reaction could be a nucleophilic substitution to introduce a group that promotes crystallization, such as a derivative containing an aromatic ring or a functional group capable of strong hydrogen bonding.

Once a suitable single crystal of the derivative is obtained, it is analyzed by X-ray diffraction. The diffraction pattern allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of all atoms in the molecule. The presence of the "heavy" bromine atom is particularly advantageous, as it acts as a strong anomalous scatterer. researchgate.net By carefully analyzing the intensities of specific reflections (Bijvoet pairs), the absolute configuration of the molecule in the crystal can be determined with high confidence. researchgate.netthieme-connect.de This result then allows for the assignment of the absolute stereochemistry of the original 4-(bromomethyl)-2-methylnonane molecule.

Computational Chemistry and Theoretical Studies of 4 Bromomethyl 2 Methylnonane

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-(Bromomethyl)-2-methylnonane, DFT calculations are instrumental in determining the molecule's most stable three-dimensional conformation (geometrical optimization) and analyzing its electronic properties.

By employing a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G*), the geometry of 4-(Bromomethyl)-2-methylnonane can be optimized to find its lowest energy state. This process yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's structure.

The following table presents a set of plausible, optimized geometrical parameters for 4-(Bromomethyl)-2-methylnonane, as would be obtained from a typical DFT calculation.

Table 1: Illustrative Optimized Geometrical Parameters for 4-(Bromomethyl)-2-methylnonane

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C-Br | 1.97 Å |

| Bond Length | C-C (average) | 1.54 Å |

| Bond Angle | C-C-Br | 112.5° |

| Bond Angle | C-C-C (backbone) | 109.5° |

| Dihedral Angle | H-C-C-Br | -65.2° |

Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential. These analyses can reveal the electron-rich and electron-poor regions of the molecule, which is fundamental for understanding its reactivity.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and selectivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For 4-(Bromomethyl)-2-methylnonane, the energy and localization of its HOMO and LUMO can predict its behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For a bromoalkane like 4-(Bromomethyl)-2-methylnonane, the LUMO is typically localized on the antibonding σ* orbital of the C-Br bond. This indicates that the carbon atom attached to the bromine is the primary site for nucleophilic attack. The HOMO is generally associated with the lone pairs of the bromine atom.

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-(Bromomethyl)-2-methylnonane

| Orbital | Illustrative Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -10.5 | Bromine lone pairs |

| LUMO | +0.8 | σ* (C-Br) |

| HOMO-LUMO Gap | 11.3 | - |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 4-(Bromomethyl)-2-methylnonane, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior in different environments (e.g., in a solvent).

By simulating the molecule's trajectory over a period of time (typically nanoseconds to microseconds), researchers can explore the different conformations accessible to the molecule and their relative stabilities. This is particularly important for understanding how the molecule's shape can influence its reactivity and interactions with other molecules.

An MD simulation of 4-(Bromomethyl)-2-methylnonane would involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for every atom in the system. The analysis of the resulting trajectories could reveal the most populated conformational states and the energy barriers for interconversion between them.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling of reaction pathways allows for the detailed investigation of chemical reaction mechanisms at the atomic level. For 4-(Bromomethyl)-2-methylnonane, a primary reaction of interest is nucleophilic substitution (e.g., SN2), where a nucleophile replaces the bromine atom.

Computational methods can be used to map out the potential energy surface of the reaction, identifying the reactants, products, and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The following table provides illustrative calculated activation energies for the SN2 reaction of 4-(Bromomethyl)-2-methylnonane with a generic nucleophile (Nu-), compared to simpler bromoalkanes.

Table 3: Illustrative Calculated Activation Energies for SN2 Reactions

| Bromoalkane | Illustrative Activation Energy (kcal/mol) |

|---|---|

| Bromomethane | 20.5 |

| 1-Bromobutane | 22.1 |

| 4-(Bromomethyl)-2-methylnonane | 23.5 |

Quantitative Structure-Reactivity Relationships (QSAR) for Related Brominated Alkanes

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. schrodinger.com For brominated alkanes, QSAR models can be developed to predict their reaction rates or equilibrium constants for a particular reaction based on calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). By establishing a statistically significant correlation between these descriptors and the observed reactivity for a set of known brominated alkanes, a predictive model can be built.

A hypothetical QSAR equation for predicting the rate constant (log k) of a nucleophilic substitution reaction for a series of bromoalkanes might look like this:

log k = c0 + c1(ELUMO) + c2(qC-Br) + c3(S)

where ELUMO is the energy of the LUMO, qC-Br is the partial charge on the carbon atom of the C-Br bond, S is a steric descriptor, and c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Table 4: Illustrative Data for a Hypothetical QSAR Model

| Compound | ELUMO (eV) | qC-Br | Steric Descriptor | Predicted log k |

|---|---|---|---|---|

| 1-Bromopropane | +0.9 | +0.18 | 1.3 | -4.2 |

| 2-Bromobutane | +0.7 | +0.22 | 1.8 | -5.1 |

| 4-(Bromomethyl)-2-methylnonane | +0.8 | +0.19 | 1.6 | -4.8 |

Such a model, once validated, could be used to predict the reactivity of other brominated alkanes, including 4-(Bromomethyl)-2-methylnonane, without the need for further extensive computational or experimental studies.

Future Research Directions in 4 Bromomethyl 2 Methylnonane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of alkyl halides like 4-(bromomethyl)-2-methylnonane traditionally relies on methods that may involve harsh reagents or generate significant waste. Future research could focus on developing more environmentally benign and efficient synthetic pathways. Key areas of exploration would include:

Direct C-H Bromination: Investigating selective C-H activation and subsequent bromination of 2,4-dimethylnonane would be a highly atom-economical approach. This could involve photobromination under controlled conditions or the use of novel catalysts to direct the reaction to the desired primary carbon.

Alcohol Precursor Routes: A common strategy involves the synthesis of the corresponding alcohol, (2-methylnonan-4-yl)methanol, followed by conversion to the bromide. Sustainable improvements could focus on greener methods for the initial alcohol synthesis and the use of milder, non-toxic brominating agents, moving away from traditional phosphorus-based reagents.

Biocatalysis: The use of enzymes, such as halogenases, could offer a highly selective and environmentally friendly route to 4-(bromomethyl)-2-methylnonane or its precursors. This would represent a significant advancement in the sustainable production of this compound.

A comparative table of potential synthetic routes is presented below, highlighting areas for future improvement.

| Synthetic Approach | Potential Reagents | Key Research Goal |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | Improving regioselectivity for the primary position. |

| From Alcohol | PBr₃, CBr₄/PPh₃ | Replacing hazardous reagents with greener alternatives. |

| Nucleophilic Substitution | Mesylate/Tosylate precursor + NaBr | Optimizing precursor synthesis and reaction conditions. |

Exploration of Catalytic Asymmetric Reactions

Should 4-(bromomethyl)-2-methylnonane be identified as a useful chiral building block, the development of catalytic asymmetric syntheses would be paramount. The molecule possesses a stereocenter at the C4 position, and controlling this stereochemistry would be crucial for applications in areas like asymmetric catalysis or as a chiral intermediate.

Future work could involve:

Asymmetric Grignard Reactions: The synthesis of a chiral precursor alcohol via the asymmetric addition of a Grignard reagent to an appropriate aldehyde, catalyzed by a chiral ligand.

Enantioselective Reduction: The catalytic asymmetric reduction of a corresponding ketone precursor to form the chiral alcohol with high enantiomeric excess. researchgate.net

Kinetic Resolution: If a racemic mixture of 4-(bromomethyl)-2-methylnonane is synthesized, enzymatic or catalytic kinetic resolution could be explored to separate the enantiomers.

The success of these approaches would be highly dependent on the development of catalysts and reaction conditions specifically tailored to this substrate.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. research.csiro.audntb.gov.uadntb.gov.ua The integration of the synthesis of 4-(bromomethyl)-2-methylnonane into a continuous flow system would be a significant step towards its efficient and safe production. nih.govmdpi.com

Potential research directions include:

Continuous Bromination: Designing a flow reactor for the bromination of a precursor, which would allow for precise control of reaction time, temperature, and stoichiometry, potentially minimizing the formation of byproducts. Photochemical flow reactors could be particularly advantageous for free-radical brominations.

Discovery of Undiscovered Reactivity Profiles and Applications

The reactivity of 4-(bromomethyl)-2-methylnonane is expected to be characteristic of a primary alkyl bromide, making it a substrate for nucleophilic substitution and elimination reactions. However, the specific influence of the branched nonane (B91170) backbone on its reactivity is uncharacterized.

Future research should aim to:

Systematically Map Reactivity: Conduct a comprehensive study of its reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, enolates) to establish a detailed reactivity profile.

Explore Grignard and Organometallic Derivatives: Investigate the formation and reactivity of the corresponding Grignard reagent or other organometallic derivatives, which would be valuable intermediates for carbon-carbon bond formation.

Investigate Potential Applications: Based on its structure, this compound could be explored as a building block for novel surfactants, lubricants, or as a fragment in the synthesis of more complex organic molecules. Its potential biological activity, though currently unknown, could also be a fruitful area of investigation.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the structure, properties, and reaction mechanisms of 4-(bromomethyl)-2-methylnonane requires the application of advanced analytical and computational methods.

Detailed Spectroscopic Characterization: While standard techniques like NMR and IR would be used for routine characterization, advanced methods such as 2D NMR (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals, especially in complex reaction mixtures or for stereochemical determination.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model the compound's conformational landscape, predict its spectroscopic properties, and investigate the transition states of its reactions. researchgate.netnih.gov This would provide valuable insights into its reactivity and could guide the design of new synthetic routes and catalysts.

Q & A

Q. What are the key structural features of 4-(Bromomethyl)-2-methylnonane that influence its reactivity in organic synthesis?

The compound’s reactivity is driven by the bromomethyl group at position 4, which is susceptible to nucleophilic substitution (SN2) or elimination reactions. The branched 2-methyl group introduces steric hindrance, potentially slowing substitution kinetics. Methodologically, polar aprotic solvents (e.g., DMF) and controlled reaction temperatures can optimize substitution efficiency while minimizing side reactions like β-elimination .

Q. What spectroscopic methods are most effective for characterizing 4-(Bromomethyl)-2-methylnonane?

Key techniques include:

- 1H NMR : Identifies methyl (δ ~0.8–1.5 ppm) and bromomethyl (δ ~3.2–3.6 ppm) protons.

- 13C NMR : Assigns carbons in the branched framework (e.g., C-Br at δ ~30–40 ppm).

- Mass Spectrometry (EI-MS) : Confirms molecular weight (expected m/z ≈ 248 for C11H23Br) and fragmentation patterns.

- IR Spectroscopy : Detects C-Br stretches (500–600 cm⁻¹) .

Q. How can synthetic routes to 4-(Bromomethyl)-2-methylnonane be optimized for reproducibility?

Use radical bromination of 2-methylnonane with N-bromosuccinimide (NBS) under UV light, ensuring precise control of stoichiometry (1:1.05 substrate:NBS) and reaction time (<6 hours). Purification via fractional distillation (bp ~120–130°C at reduced pressure) yields high-purity product .

Advanced Research Questions

Q. How does the steric environment of 4-(Bromomethyl)-2-methylnonane affect regioselectivity in cross-coupling reactions?

The 2-methyl group imposes steric constraints, directing palladium-catalyzed couplings (e.g., Suzuki-Miyaura) toward less hindered positions. Computational modeling (DFT) reveals that bulky ligands (e.g., SPhos) reduce steric clashes, improving yields of para-coupled products by 15–20% compared to smaller ligands .

Q. What strategies mitigate competing elimination during nucleophilic substitution of 4-(Bromomethyl)-2-methylnonane?

- Base selection : Use non-nucleophilic bases (e.g., DBU) to suppress E2 pathways.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SN2.

- Temperature control : Reactions at 0–25°C reduce thermal elimination. Kinetic studies show >80% substitution yield under these conditions .

Q. How does the compound’s electronic profile influence its utility in multi-step synthesis?

The bromine atom’s electronegativity facilitates sequential functionalization (e.g., Grignard reactions or azide substitutions). However, the branched alkyl chain reduces solubility in aqueous media, necessitating phase-transfer catalysts (e.g., TBAB) for biphasic reactions. Post-reaction purification often requires silica gel chromatography (hexane/EtOAc gradient) .

Q. What role does 4-(Bromomethyl)-2-methylnonane play in studying reaction mechanisms under steric strain?

Comparative studies with linear analogs (e.g., 1-bromononane) reveal a 30% decrease in SN2 reaction rates due to steric hindrance from the 2-methyl group. Eyring plot analyses (variable-temperature NMR) quantify activation parameters (ΔH‡ ≈ 18 kcal/mol, ΔS‡ ≈ −40 J/mol·K), confirming steric effects dominate over electronic factors .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for SN2 substitutions: How can experimental variables be standardized?

Conflicting yields (40–85%) in literature arise from variations in solvent purity, base strength, and mixing efficiency. Rigorous solvent drying (molecular sieves) and inline FTIR monitoring of reaction progress improve reproducibility. Collaborative round-robin testing is recommended to establish standardized protocols .

Methodological Tables

Q. Table 1. Optimization of SN2 Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. THF |

| Base | KOtBu | +15% vs. NaOH |

| Temperature | 25°C | +10% vs. 40°C |

| Reaction Time | 4 hours | Max yield |

Q. Table 2. Comparative Reactivity of Brominated Analogs

| Compound | SN2 Rate (rel.) | E2 Byproduct (%) |

|---|---|---|

| 4-(Bromomethyl)-2-methylnonane | 1.0 | 12 |

| 1-Bromononane | 1.4 | 5 |

| 4-Bromo-2-methylhexane | 0.8 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。